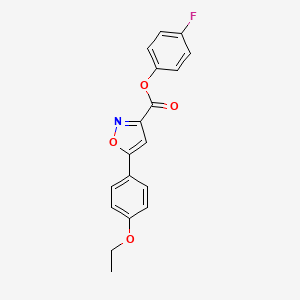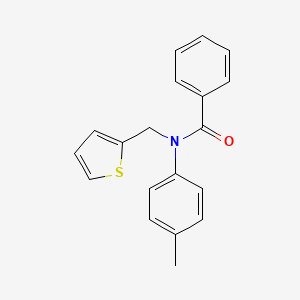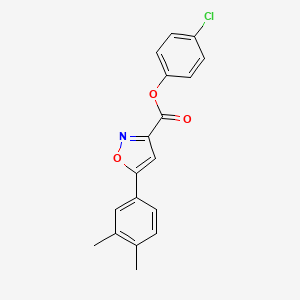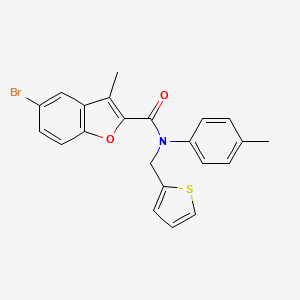
4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the 4-position, a pyridin-2-yl group, and a thiophen-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Bond Formation: The 4-chlorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) to form 4-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C with hydrogen gas in ethanol.
Substitution: NaOCH₃ in methanol at reflux temperature.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Methoxy-substituted benzamides.
科学研究应用
Chemistry
In chemistry, 4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of 4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiophene rings may facilitate binding to active sites, while the benzamide core can interact with specific amino acid residues. This binding can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
4-chloro-N-(pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group, which may reduce its binding affinity or specificity.
N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and interaction with targets.
4-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the pyridin-2-yl group, which may alter its binding properties and biological activity.
Uniqueness
4-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the pyridin-2-yl and thiophen-2-ylmethyl groups, which can enhance its binding affinity and specificity for certain targets
属性
分子式 |
C17H13ClN2OS |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
4-chloro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)17(21)20(12-15-4-3-11-22-15)16-5-1-2-10-19-16/h1-11H,12H2 |
InChI 键 |
SFXGIPYUZSMDJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345339.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11345346.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide](/img/structure/B11345349.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11345356.png)

![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345365.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B11345368.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B11345369.png)


![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11345386.png)

